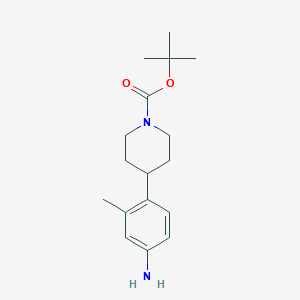

2-(tert-Butyl)-4-chloropyridine

Vue d'ensemble

Description

2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .

Applications De Recherche Scientifique

Développement de Catalyseurs

2-(tert-Butyl)-4-chloropyridine: est un composé important dans le développement de catalyseurs pour les procédés industriels. Un catalyseur efficace peut réduire la barrière énergétique de la réaction, permettant des conditions de réaction plus douces dans le système. Ce composé a été utilisé dans la synthèse du 2-tert-butyl-4-méthylphénol, qui est largement appliqué dans la préparation de produits chimiques fins, d'additifs alimentaires, d'absorbants UV et d'inhibiteurs de polymérisation .

Bloc de Construction de Synthèse Organique

En raison de ses groupes fonctionnels, This compound sert de bloc de construction en synthèse organique. Il est particulièrement utile dans les réactions où un groupe tert-butyle est nécessaire pour protéger d'autres sites réactifs lors d'un processus de synthèse en plusieurs étapes.

Recherche Pharmaceutique

En recherche pharmaceutique, This compound est utilisé dans la synthèse de divers composés bioactifs. La portion pipérazine, par exemple, est cruciale dans le développement d'inhibiteurs sélectifs de la trypsine-like protéase du facteur Xa, qui sont importants dans le traitement de la thrombose .

Radiopharmaceutiques

Ce composé est également utilisé dans la recherche radiopharmaceutique. Des dérivés fonctionnalisés de This compound sont utilisés comme matières premières pour les spiro-composés, ce qui facilite l'introduction douce du fluor-18, un isotope radioactif utilisé dans l'imagerie par tomographie par émission de positons (TEP) .

Industrie des Polymères

This compound: trouve également des applications dans l'industrie des polymères. Il est impliqué dans la synthèse d'additifs qui améliorent les propriétés des polymères, comme l'amélioration de leur résistance à la dégradation UV et leur stabilisation contre la dégradation thermique et oxydative .

Agents de Blanchiment Optique

Enfin, des dérivés de This compound sont utilisés comme agents de blanchiment optique. Ces composés convertissent la lumière UV en lumière visible et sont couramment utilisés dans les résines thermoplastiques, les résines acryliques, les fibres de polyester, les peintures, les revêtements et les encres d'impression pour obtenir un effet blanchissant .

Mécanisme D'action

Target of action

Compounds with a tert-butyl group often interact with various enzymes and receptors in the body . Chloropyridines, on the other hand, are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals .

Mode of action

The tert-butyl group is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Biochemical pathways

Compounds containing a tert-butyl group have been found to be involved in various biological processes, including oxidative stress response pathways .

Pharmacokinetics

A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been conducted, which might provide some insights .

Result of action

Compounds containing a tert-butyl group have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .

Action environment

Environmental factors can significantly influence the behavior and effects of chemical compounds .

Analyse Biochimique

Biochemical Properties

2-(tert-Butyl)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This binding prevents the enzyme from metabolizing its natural substrates, thereby altering metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzymes, which metabolize this compound into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interactions of this compound with metabolic enzymes highlight its role in modulating metabolic pathways and its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound to particular organelles can influence its biochemical activity, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-tert-butyl-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMONDDQCZRCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)